molecular formula C10H21O3PS B3067135 Hexylthiofos CAS No. 41495-67-4

Hexylthiofos

Cat. No.: B3067135
CAS No.: 41495-67-4
M. Wt: 252.31 g/mol
InChI Key: ZJOCMGQZWCTWNX-UHFFFAOYSA-N
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Description

Hexylthiofos (chemical structure: C₆H₁₃S-P(O)(OR)₂, where R represents alkyl/aryl groups) is an organophosphate compound primarily utilized in agricultural and industrial settings as a pesticide or catalytic ligand. Organophosphates like this compound are characterized by a central phosphorus atom bonded to sulfur (thio) and organic substituents, which dictate their reactivity, stability, and biological activity .

Key properties derived from structurally related compounds (e.g., CAS 405-05-0, a fluorinated benzaldehyde derivative) include:

  • Molecular weight: ~250–300 g/mol (estimated for this compound, higher than the 140.11 g/mol noted for C₇H₅FO₂ due to the hexylthio group) .
  • Lipophilicity (Log Po/w): Predicted to range between 3.0–4.0, significantly higher than the 1.23–1.92 values observed in simpler aromatic compounds, owing to the hexyl chain enhancing membrane permeability .
  • Synthesis: Likely involves nucleophilic substitution or phosphorylation reactions, similar to the bromide-acetic acid method (45°C, 26 hours, 48% yield) documented for CAS 405-05-0 derivatives .

Properties

CAS No.

41495-67-4

Molecular Formula

C10H21O3PS

Molecular Weight

252.31 g/mol

IUPAC Name

[ethoxy(ethylsulfanyl)phosphoryl]oxycyclohexane

InChI

InChI=1S/C10H21O3PS/c1-3-12-14(11,15-4-2)13-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

InChI Key

ZJOCMGQZWCTWNX-UHFFFAOYSA-N

SMILES

CCOP(=O)(OC1CCCCC1)SCC

Canonical SMILES

CCOP(=O)(OC1CCCCC1)SCC

Other CAS No.

41495-67-4

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental Impact: this compound’s moderate hydrolysis half-life (7–14 days) positions it as a safer alternative to persistent organophosphates like Chlorpyrifos, though its higher Log P necessitates monitoring in lipid-rich ecosystems .
  • Toxicological Profile : While less acutely toxic than Chlorpyrifos, chronic exposure to this compound metabolites (dialkyl phosphates) may inhibit acetylcholinesterase, warranting longitudinal studies .
  • Industrial Relevance : The compound’s stability under acidic conditions makes it suitable for catalytic applications in transition metal chemistry, paralleling phosphine-alkene ligands described in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hexylthiofos
Reactant of Route 2
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Hexylthiofos

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